Physicochemical Differentiation: Solubility and Lipophilicity vs. Free Acid Analog
The methyl ester form (target compound) shows significantly improved computed aqueous solubility and reduced lipophilicity compared to the free acid analog 4-(morpholin-4-yl)-4-oxobutanoic acid, which can be critical for oral bioavailability and formulation. The methyl ester is predicted to have a water solubility of 50.0 mg/mL and a Log Po/w of 1.2, whereas the free acid has a solubility of 0.639 mg/mL and a Log Po/w of 1.83 . This suggests the ester prodrug or analog can overcome the poor solubility of the acid counterpart.
| Evidence Dimension | Computed aqueous solubility and partition coefficient (Log Po/w) |
|---|---|
| Target Compound Data | Solubility = 50.0 mg/mL, Log Po/w = 1.2 |
| Comparator Or Baseline | 4-(Morpholin-4-yl)-4-oxobutanoic acid (free acid): Solubility = 0.639 mg/mL, Log Po/w = 1.83 |
| Quantified Difference | ~78-fold higher solubility; ΔLog Po/w = -0.63 |
| Conditions | Predicted properties using ALOGPS 2.1 algorithm; model training set based on Lipinski's rule-of-five compliant compounds |
Why This Matters
A large solubility advantage directly influences formulation flexibility and oral absorption potential, making the ester the preferred choice for early drug discovery programs over the poorly soluble acid.
